

# A Technical Guide to 2-Bromo-6-fluoropyridine: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-6-fluoropyridine

Cat. No.: B132718

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CAS Number: 144100-07-2

This technical guide provides a comprehensive overview of **2-Bromo-6-fluoropyridine**, a key building block in medicinal chemistry and materials science. The document details its chemical and physical properties, provides information on commercial suppliers, and outlines detailed experimental protocols for its use in common synthetic transformations. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Chemical and Physical Properties

**2-Bromo-6-fluoropyridine** is a halogenated pyridine derivative valued for its utility in introducing the 6-fluoropyridin-2-yl moiety into molecules.<sup>[1]</sup> The presence of both a bromine and a fluorine atom allows for selective, stepwise functionalization through various cross-coupling reactions.

Table 1: Physicochemical Properties of **2-Bromo-6-fluoropyridine**

Property	Value	Citations
CAS Number	144100-07-2	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrFN	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	175.99 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White or Colorless to Light yellow powder, lump, or clear liquid	<a href="#">[5]</a>
Melting Point	30-32 °C	<a href="#">[4]</a>
Boiling Point	162-164 °C	<a href="#">[4]</a>
SMILES	C1=CC(=NC(=C1)Br)F	<a href="#">[2]</a>
InChIKey	ZIDIKYIZXMYHAW-UHFFFAOYSA-N	<a href="#">[2]</a>

Spectral data, including <sup>1</sup>H NMR, <sup>19</sup>F NMR, IR, and mass spectrometry, are available through various chemical suppliers and databases.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Commercial Suppliers

**2-Bromo-6-fluoropyridine** is readily available from a range of chemical suppliers catering to research and development needs. Pricing and available quantities vary by supplier.

A partial list of suppliers includes:

- Sigma-Aldrich (AldrichCPR)[\[3\]](#)
- TCI Chemicals
- ChemicalBook[\[1\]](#)
- BLD Pharm[\[7\]](#)
- Ambeed[\[8\]](#)

- CymitQuimica[5]
- ChemWhat[4]

## Applications in Organic Synthesis

**2-Bromo-6-fluoropyridine** is a versatile intermediate primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. Its differential reactivity, with the C-Br bond being more susceptible to oxidative addition than the C-F bond, allows for selective functionalization. It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] A significant application lies in the development of kinase inhibitors, such as those targeting Glycogen Synthase Kinase 3 (GSK-3), which is implicated in various diseases including Alzheimer's disease and type 2 diabetes. [9][10]

Below are representative experimental protocols for two of the most common transformations involving this reagent: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction between **2-Bromo-6-fluoropyridine** and an arylboronic acid. The conditions are based on established methods for similar 2-bromopyridine substrates and may require optimization for specific boronic acids.[11][12]

Reaction: **2-Bromo-6-fluoropyridine** + Arylboronic Acid → 2-Aryl-6-fluoropyridine

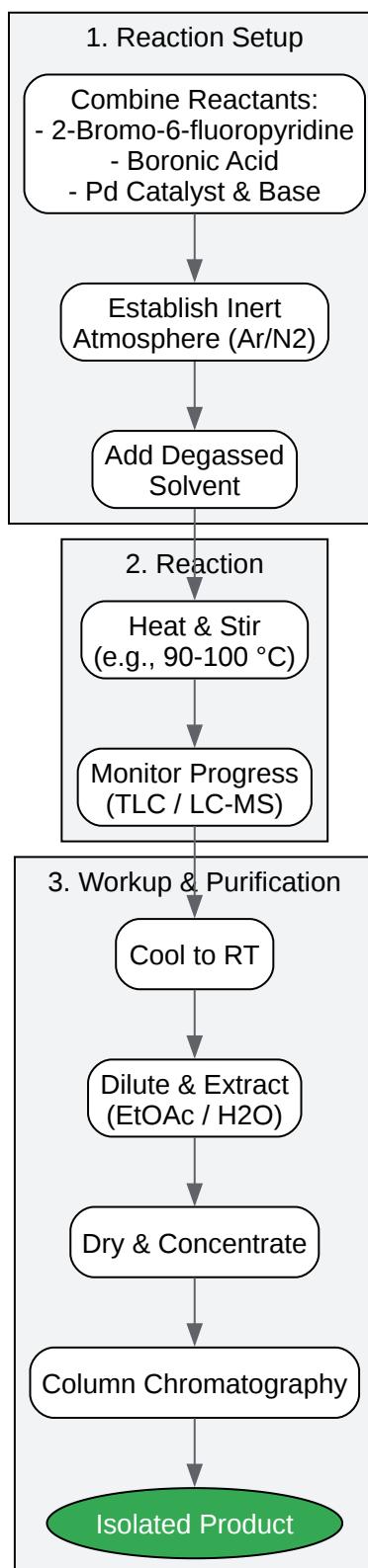
Materials:

- **2-Bromo-6-fluoropyridine** (1.0 mmol, 1.0 equiv.)
- Arylboronic acid (1.2 mmol, 1.2 equiv.)
- Palladium Catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 5 mol%)[11]
- Base (e.g.,  $\text{K}_3\text{PO}_4$ , 2.2 equiv.)[11]
- Solvent (e.g., 1,4-Dioxane/ $\text{H}_2\text{O}$ , 4:1 mixture, 5 mL)[11]

- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Ethyl Acetate
- Brine
- Silica Gel for column chromatography
- Inert gas (Argon or Nitrogen)
- Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

- To an oven-dried Schlenk flask, add **2-Bromo-6-fluoropyridine**, the arylboronic acid, palladium catalyst, and base.
- Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[12]
- Add the degassed 1,4-dioxane/water solvent mixture via syringe.[11]
- Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[11]
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.[11]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
- Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-fluoropyridine.[11]

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A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

## Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of **2-Bromo-6-fluoropyridine** with a secondary amine, such as morpholine. The procedure is adapted from methods developed for other 2-bromopyridines.[13][14]

Reaction: **2-Bromo-6-fluoropyridine** + Amine → 2-(Amino)-6-fluoropyridine

Materials:

- **2-Bromo-6-fluoropyridine** (1.0 equiv.)
- Amine (e.g., Morpholine, 1.2 equiv.)
- Palladium Precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1-2 mol%)[14]
- Phosphine Ligand (e.g.,  $(\pm)$ -BINAP, 2-4 mol%)[14]
- Strong, non-nucleophilic base (e.g.,  $\text{NaOtBu}$ , 1.4 equiv.)[14]
- Anhydrous, degassed solvent (e.g., Toluene)[14]
- Diethyl ether
- Brine
- Anhydrous Magnesium Sulfate
- Inert gas (Argon or Nitrogen)
- Oven-dried Schlenk flask with a magnetic stir bar

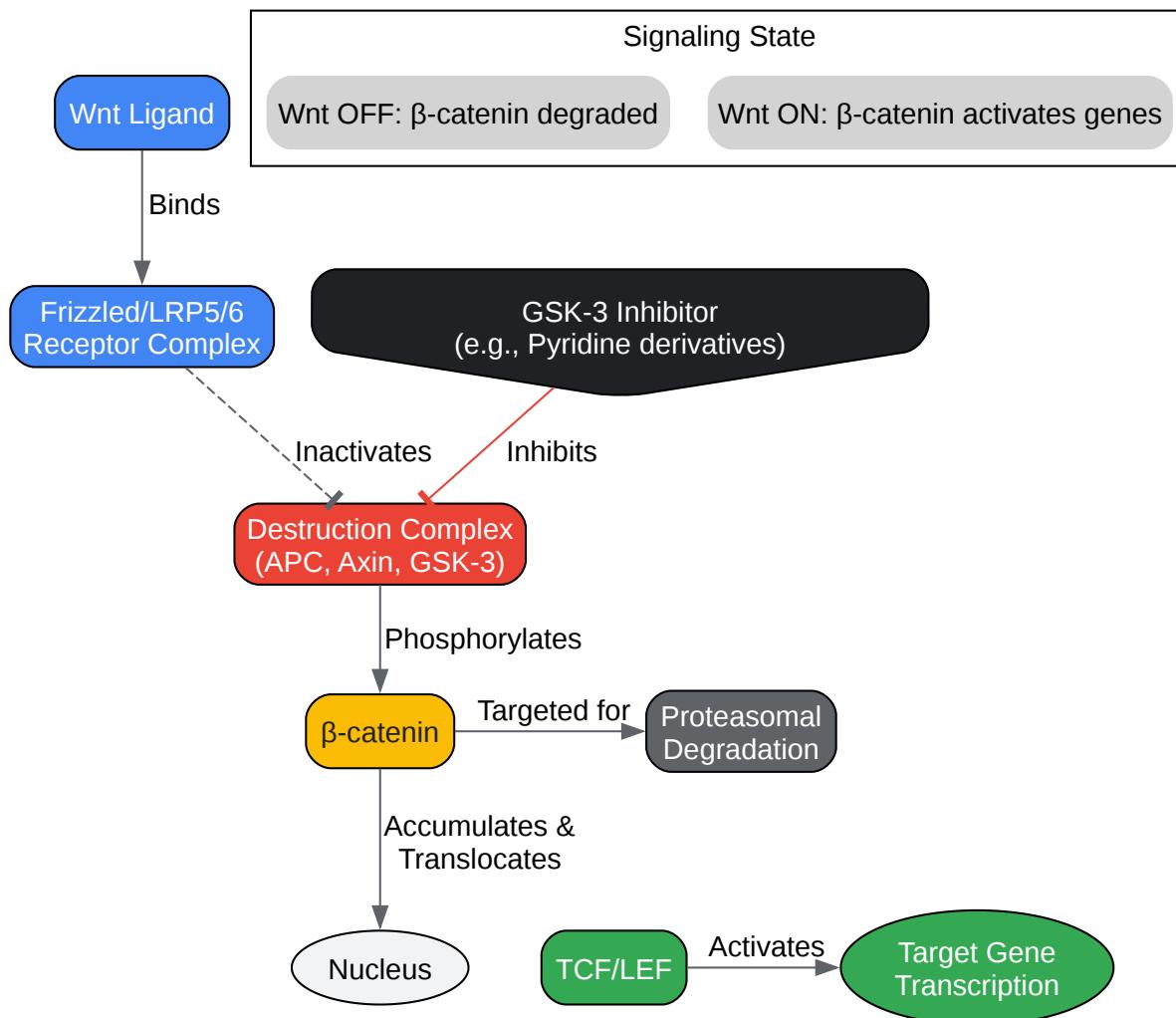
Procedure:

- In a glovebox or under an inert atmosphere, add **2-Bromo-6-fluoropyridine**, the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.[14]
- Seal the flask with a septum.

- Outside the glovebox, add the anhydrous, degassed toluene via syringe, followed by the amine.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]
- Monitor the reaction progress by TLC or GC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with diethyl ether.
- Wash the resulting mixture with brine (2x), dry the organic layer over anhydrous MgSO<sub>4</sub>, and remove the solvent under reduced pressure.[14]
- The crude product can be further purified by recrystallization or column chromatography to yield the desired 2-(amino)-6-fluoropyridine.[14]

## Relevance in Drug Discovery: Targeting GSK-3

Many complex heterocyclic scaffolds used in modern drug discovery are built upon simpler, functionalized cores. **2-Bromo-6-fluoropyridine** represents such a core, providing a versatile starting point for creating libraries of compounds for biological screening. One important therapeutic target is Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase involved in numerous cellular signaling pathways.[9] Dysregulation of GSK-3 activity is linked to Alzheimer's disease, type 2 diabetes, and certain cancers.[9][15] The development of potent and selective GSK-3 inhibitors is therefore a major goal in pharmaceutical research.[10][16] Substituted pyridines are a common motif in these inhibitors, and their synthesis often relies on the cross-coupling reactions detailed above.



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Simplified Wnt/β-catenin signaling pathway showing the role of GSK-3.

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